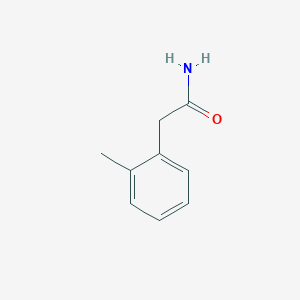

2-(2-Methylphenyl)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)6-9(10)11/h2-5H,6H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZWFNQKHHGQCET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation Routes

Direct Amidation and Acylation Pathways

Direct amidation and acylation methods provide straightforward routes to 2-(2-Methylphenyl)acetamide by forming the amide bond from suitable precursors.

A common and efficient method for the synthesis of this compound is the N-acylation of o-toluidine (B26562) (2-methylphenylamine) with various acylating agents. This reaction involves the nucleophilic attack of the amino group of o-toluidine on the electrophilic carbonyl carbon of the acylating agent.

Commonly employed acylating agents include:

Acetic Anhydride (B1165640): The reaction of o-toluidine with acetic anhydride is a widely used laboratory and industrial method for the preparation of N-(2-methylphenyl)acetamide. The reaction is typically carried out in the presence of a base or a catalyst and proceeds with good yield.

Acetyl Chloride: As a more reactive acylating agent, acetyl chloride readily reacts with o-toluidine to form the corresponding acetamide (B32628). This reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Acetic Acid: While less reactive than acid anhydrides or halides, acetic acid can also be used to acylate o-toluidine, particularly at elevated temperatures or with the use of a catalyst. This method is considered more environmentally friendly. A study on the acylation of the isomeric p-toluidine (B81030) with acetic acid in the presence of a metal-free catalyst, benzophenone, has been reported to give the corresponding acetamide in excellent yield.

| Acylating Agent | General Reaction Conditions | Byproduct |

|---|---|---|

| Acetic Anhydride | Often requires a base or catalyst | Acetic acid |

| Acetyl Chloride | Requires a non-nucleophilic base | Hydrochloric acid |

| Acetic Acid | Elevated temperatures or catalyst | Water |

Condensation reactions provide alternative pathways to this compound. One notable, albeit indirect, route is the Willgerodt-Kindler reaction. This reaction allows for the synthesis of arylthioamides, which can then be hydrolyzed to the corresponding amides. In the context of synthesizing this compound, this would involve starting with 2-methylacetophenone.

The Willgerodt-Kindler reaction typically involves heating an aryl ketone with a secondary amine (like morpholine) and elemental sulfur. The reaction proceeds through the formation of an enamine, which then reacts with sulfur. A series of rearrangements leads to the thioamide at the terminal carbon of the alkyl chain. Subsequent hydrolysis of the resulting thioamide would yield this compound. This multi-step, one-pot reaction offers a method to form the acetamide from a different starting material compared to the direct acylation of o-toluidine.

Synthesis of Alpha-Substituted this compound Derivatives

The synthesis of alpha-substituted derivatives of this compound introduces functionality at the carbon adjacent to the carbonyl group. A key example is the preparation of 2-(hydroxyimino)-N-(2-methylphenyl)acetamide.

The introduction of a hydroxyimino group at the alpha-position of the acetamide can be achieved through several synthetic strategies.

A well-established method for the synthesis of α-hydroxyimino amides involves a condensation-oximation reaction. While a specific procedure for 2-(hydroxyimino)-N-(2-methylphenyl)acetamide is not detailed in the provided search results, a closely related synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide provides a reliable synthetic template. This reaction proceeds by the condensation of an aniline (B41778) derivative with chloral (B1216628) hydrate (B1144303), followed by reaction with hydroxylamine (B1172632) hydrochloride.

By analogy, the synthesis of 2-(hydroxyimino)-N-(2-methylphenyl)acetamide would involve the following steps:

Condensation: o-Toluidine is reacted with chloral hydrate in the presence of sodium sulfate (B86663).

Oximation: The resulting intermediate is then treated with hydroxylamine hydrochloride to form the final 2-(hydroxyimino)-N-(2-methylphenyl)acetamide.

This pathway offers a direct route to the desired alpha-substituted derivative.

| Step | Reactants | Key Reagent |

|---|---|---|

| 1. Condensation | o-Toluidine | Chloral Hydrate, Sodium Sulfate |

| 2. Oximation | Intermediate from step 1 | Hydroxylamine Hydrochloride |

Nitrosation of a precursor containing an active methylene (B1212753) group is another effective method for introducing a hydroxyimino group. This typically involves the reaction of a suitable acetamide derivative with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium.

For the synthesis of 2-(hydroxyimino)-N-(2-methylphenyl)acetamide, a plausible precursor would be N-(2-methylphenyl)acetoacetamide. The methylene group situated between the two carbonyl groups is highly activated and susceptible to nitrosation. The reaction of this precursor with a nitrosating agent would lead to the formation of the hydroxyimino group at the alpha-position. A similar approach has been documented for the synthesis of 2-cyano-2-hydroxyiminoacetamide from cyanoacetamide using sodium nitrite and acetic acid. This demonstrates the feasibility of using nitrosation to form the desired functional group on an acetamide scaffold.

Preparation of 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide

Condensation with Hydroxylamine Derivatives

The condensation reaction of acetamide derivatives with hydroxylamine or its derivatives is a method for introducing a hydroxyimino group. While direct condensation on the amide carbonyl of this compound is not extensively documented, related reactions provide insight into potential pathways. Generally, the reaction of a carbonyl compound, such as a ketone, with hydroxylamine hydrochloride can lead to the formation of isomeric oximes. For instance, acetophenone (B1666503) reacts with hydroxylamine hydrochloride to produce two distinct geometric isomers of its oxime askfilo.com.

For amides, the reaction with hydroxylamine typically yields hydroxamic acids (N-hydroxy amides). This transformation involves the nucleophilic attack of hydroxylamine on the amide carbonyl carbon, followed by the elimination of ammonia (B1221849). The resulting N-hydroxy functionality can be a valuable synthetic intermediate for further molecular modifications.

Synthesis of Halogenated Alpha-Substituted this compound Derivatives

The introduction of halogen atoms at the alpha-position (the carbon adjacent to the carbonyl group) of the acetamide moiety is a key transformation for creating versatile synthetic intermediates. These halogenated derivatives can subsequently undergo nucleophilic substitution reactions to introduce a wide range of functional groups.

Direct chlorination at the alpha-position of an N-aryl acetamide involves the substitution of a hydrogen atom with a chlorine atom. This reaction typically proceeds via the formation of an enol or enolate intermediate. Under acidic conditions, the carbonyl oxygen is protonated, facilitating tautomerization to the enol form. This enol then acts as a nucleophile, attacking an electrophilic chlorine source libretexts.orgchemistrysteps.com. In basic conditions, a proton is removed from the alpha-carbon to form an enolate, which then attacks the halogen libretexts.orgchemistrysteps.com.

A challenge in the base-promoted alpha-halogenation of carbonyl compounds is the potential for multiple halogenations. The introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-protons, making the monohalogenated product more reactive than the starting material libretexts.orgchemistrysteps.com. To achieve selective monochlorination, acid-catalyzed conditions are often preferred chemistrysteps.com. Various chlorinating agents can be employed, including N-chlorosuccinimide (NCS) and 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) acs.orgresearchgate.net.

An alternative to direct chlorination of the acetamide is the acylation of the parent amine with a halogenated acetyl chloride. Numerous N-aryl 2-chloroacetamides are synthesized by reacting the corresponding aryl amine with chloroacetyl chloride, often in the presence of a base like triethylamine (B128534) or in a basic aqueous medium researchgate.net.

Table 1: Reagents for Alpha-Chlorination

| Reagent Class | Specific Reagent | Typical Conditions | Reference |

| N-Chloroimide | N-Chlorosuccinimide (NCS) | Acid or radical initiator | acs.org |

| N-Chlorohydantoin | 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Acid catalysis | researchgate.net |

| Inorganic Chloride | Sulfuryl chloride (SOCl₂) | Radical or acid catalysis | researchgate.net |

| Acyl Chloride | Chloroacetyl chloride | Reaction with amine precursor | researchgate.net |

A primary route to alpha-amino substituted this compound derivatives involves a two-step process starting from a halogenated carboxylic acid, such as chloroacetic acid. In the first step, chloroacetic acid is reacted with o-toluidine (2-methylaniline) to form 2-chloro-N-(2-methylphenyl)acetamide. This intermediate serves as an electrophile for the subsequent introduction of an amino group.

The second step is a nucleophilic substitution reaction where the chlorine atom of 2-chloro-N-(2-methylphenyl)acetamide is displaced by an amine. This reaction is a versatile method for creating a diverse library of N-phenyl-2-(phenyl-amino) acetamide derivatives pearson.com. The synthesis often employs the Schotten-Baumann reaction conditions, which involve reacting the chloroacetamide derivative with a primary aromatic amine in the presence of a base, such as 10% sodium hydroxide (B78521), to neutralize the hydrogen chloride formed during the reaction pearson.com.

Reaction Scheme:

ClCH₂COOH + H₂N-Ar¹ → ClCH₂CONH-Ar¹ + H₂O

ClCH₂CONH-Ar¹ + H₂N-Ar² → Ar²-NH-CH₂CONH-Ar¹ + HCl (Where Ar¹ is 2-methylphenyl and Ar² is a desired aryl or alkyl group)

This methodology allows for the systematic variation of the substituent on the alpha-amino group, providing access to compounds with tailored properties.

Synthesis of this compound Derivatives with Heterocyclic Alpha-Substituents

The incorporation of heterocyclic rings at the alpha-position of this compound can be achieved through several synthetic strategies. One common approach involves the N-acylation of 2-methylaniline with a heterocyclic acetyl chloride. For example, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is accomplished by first activating 2-(thiophen-2-yl)acetic acid with a reagent like thionyl chloride to form the corresponding acyl chloride. This activated intermediate is then reacted with an amino-substituted heterocycle (2-aminothiophene-3-carbonitrile in this case) to form the final amide product acs.org. A similar strategy could be employed by reacting a heterocyclic acetyl chloride with 2-methylaniline.

Alternatively, one can start with 2-chloro-N-(2-methylphenyl)acetamide and perform a nucleophilic substitution reaction with a heterocyclic nucleophile. The chlorine atom serves as a good leaving group, allowing for its displacement by nitrogen, oxygen, or sulfur atoms within a heterocyclic ring researchgate.net. This method is highly versatile for creating a carbon-heteroatom bond at the alpha-position.

Table 2: Strategies for Incorporating Heterocyclic Substituents

| Strategy | Step 1 | Step 2 | Key Intermediate |

| Acylation | Activation of heterocyclic acetic acid (e.g., with SOCl₂) | Reaction of acyl chloride with 2-methylaniline | Heterocyclic acetyl chloride |

| Nucleophilic Substitution | Synthesis of 2-chloro-N-(2-methylphenyl)acetamide | Reaction with a heterocyclic nucleophile (e.g., imidazole, pyrrole) | 2-chloro-N-(2-methylphenyl)acetamide |

Preparation of Amino-Substituted this compound Derivatives

The synthesis of alpha-amino-substituted this compound derivatives is a crucial pathway for creating compounds with potential biological activity. A prevalent method is the reaction of an alpha-haloacetamide, such as 2-chloro-N-(2-methylphenyl)acetamide, with ammonia or a primary/secondary amine. This nucleophilic substitution reaction replaces the halogen atom with the desired amino group.

Another established route is the hydrogen peroxide oxidation of alpha-amino-dialkyl substituted acetonitrile (B52724) in the presence of a ketone or amide catalyst chemsynthesis.com. This method transforms the nitrile group into a primary amide, yielding the final alpha-amino acetamide product. While this method is typically used for aliphatic derivatives, it highlights a pathway from nitrile precursors.

The synthesis of N-phenyl-2-(phenyl-amino) acetamide derivatives, as described previously, is a direct application of this class of reaction, where an N-aryl-2-chloroacetamide is reacted with an aromatic amine pearson.com. The reaction conditions can be adjusted to accommodate a wide range of amine nucleophiles, leading to a diverse set of alpha-amino substituted products.

Synthesis of Trifluoroacetylated this compound

Trifluoroacetylation involves the introduction of a trifluoroacetyl group (COCF₃). The synthesis of trifluoroacetylated this compound would typically refer to the N-acylation of 2-methylaniline (o-toluidine) with a trifluoroacetylating agent rather than substitution on the pre-formed acetamide. This reaction yields N-(2-methylphenyl)-2,2,2-trifluoroacetamide.

This synthesis is a standard N-acylation reaction. O-toluidine is treated with a highly reactive trifluoroacetic acid derivative, such as trifluoroacetic anhydride ((CF₃CO)₂O) or trifluoroacetyl chloride (CF₃COCl). The reaction is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine, to scavenge the acid byproduct (trifluoroacetic acid or HCl). This drives the reaction to completion and prevents protonation of the starting amine. The high electrophilicity of the carbonyl carbon in trifluoroacetic anhydride makes this a rapid and efficient transformation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize product yield and minimize the formation of impurities. Key parameters that are often manipulated include temperature, reaction time, solvent, and the molar ratio of reactants. While specific studies on the optimization of this compound synthesis are not extensively detailed in publicly available literature, valuable insights can be drawn from the synthesis of structurally similar compounds.

One common route for the synthesis of N-aryl acetamides is the acylation of the corresponding aniline derivative. In the case of this compound, this would involve the reaction of 2-methylaniline (o-toluidine) with an acetylating agent. The choice of acetylating agent, catalyst, and reaction conditions can significantly influence the outcome of the synthesis.

For instance, in the synthesis of the related compound 2-Chloro-N-(o-tolyl)acetamide, a yield of 81% was achieved by reacting o-toluidine with 2-chloroacetyl chloride in dry dichloromethane (B109758) (CH2Cl2). The reaction was initially conducted at 0 °C and then allowed to warm to room temperature over 6 hours. This suggests that controlling the temperature is a key factor in managing the reaction's exothermicity and preventing side reactions.

Another relevant example is the catalytic acylation of p-toluidine with acetic acid to form N-(p-tolyl)acetamide, an isomer of the target compound. This reaction, catalyzed by benzophenone, was carried out at 80°C for 12 hours and resulted in an excellent yield of 94%. This highlights the potential of catalytic methods to improve reaction efficiency and yield. The higher temperature and longer reaction time compared to the previous example suggest that the reactivity of the starting materials and the chosen synthetic route dictate the optimal conditions.

Furthermore, the synthesis of 2-chloro-N-(hydroxyphenyl)acetamides underscores the importance of maintaining a 1:1 molar ratio of reagents and employing low temperatures to prevent the formation of undesired O-acylated byproducts neliti.com. This principle is directly applicable to the synthesis of this compound to ensure the selective N-acylation of 2-methylaniline.

The following interactive data table summarizes and compares reaction conditions and yields for the synthesis of acetamide derivatives, providing a basis for optimizing the synthesis of this compound.

| Compound | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 2-Chloro-N-(o-tolyl)acetamide | o-toluidine, 2-chloroacetyl chloride | CH2Cl2 | DIPEA | 0 to RT | 6 | 81 |

| N-(p-tolyl)acetamide | p-toluidine, acetic acid | - | Benzophenone | 80 | 12 | 94 |

| 2-chloro-N-(3-hydroxyphenyl)acetamide | m-aminophenol, chloroacetyl chloride | Tetrahydrofuran | K2CO3 | RT | 4 | 70 |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | p-aminophenol, chloroacetyl chloride | Acetic Acid/Sodium Acetate (B1210297) | - | -2 to RT | 2 | 72 |

Advanced Purification and Isolation Techniques for Synthetic Products

Following the chemical synthesis, the crude this compound must undergo purification to remove unreacted starting materials, reagents, and any byproducts. The choice of purification technique depends on the physical properties of the compound and the nature of the impurities.

A common initial workup procedure involves quenching the reaction mixture, often with water, followed by extraction of the product into an organic solvent. For example, in the synthesis of N-(p-tolyl)acetamide, the reaction mixture was poured into distilled water, and the product was extracted with ether. The organic layer is then typically washed with brine to remove residual water and dried over an anhydrous salt like sodium sulfate before the solvent is removed under reduced pressure.

For further purification, several advanced techniques can be employed:

Recrystallization: This is a widely used and effective method for purifying solid compounds. The choice of solvent is critical; the desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For acetamides, a variety of solvents and solvent systems have been proven effective, including methanol, ethanol, acetone, benzene (B151609), chloroform, dioxane, ethyl acetate, and mixtures such as benzene-ethyl acetate lookchem.com. The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Chromatography: Column chromatography is a powerful technique for separating compounds based on their differential adsorption onto a stationary phase. For acetamide derivatives, silica (B1680970) gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity of the mobile phase is optimized to achieve good separation between the desired product and impurities.

Treatment with Activated Charcoal: If the crude product is colored due to high molecular weight impurities, treatment with activated charcoal can be effective. The crude product is dissolved in a suitable solvent, a small amount of activated charcoal is added, and the mixture is heated and then filtered to remove the charcoal and the adsorbed impurities.

Sublimation: For compounds that can sublime (transition directly from a solid to a gas phase), vacuum sublimation can be an excellent purification method. This technique is particularly useful for removing non-volatile impurities.

The following interactive data table outlines various purification techniques applicable to acetamide derivatives.

| Technique | Description | Applicable Solvents/Conditions | Typical Impurities Removed |

|---|---|---|---|

| Extraction | Separation of the product from the reaction mixture into an immiscible solvent. | Ether, Ethyl Acetate, Dichloromethane | Water-soluble reagents and byproducts |

| Recrystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Methanol, Ethanol, Acetone, Benzene, Chloroform, Dioxane, Ethyl Acetate, Water, Cyclohexane | Soluble and insoluble impurities |

| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Silica gel with Hexane/Ethyl Acetate gradients | Closely related structural analogs and byproducts |

| Activated Charcoal Treatment | Removal of colored impurities by adsorption. | Performed in a suitable solvent prior to recrystallization. | High molecular weight, colored impurities |

| Sublimation | Purification by transitioning a solid to a gas and back to a solid under vacuum. | Requires heating under vacuum. | Non-volatile impurities |

Chemical Reactivity and Transformation Studies

Hydrolysis Pathways and Product Analysis

The hydrolysis of the acetamide (B32628) group in 2-(2-Methylphenyl)acetamide can be catalyzed by either acid or base, leading to the cleavage of the amide bond.

Base-catalyzed hydrolysis, on the other hand, proceeds through the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. researchgate.net This forms a tetrahedral intermediate that expels the amine as an anion, which is then protonated by the solvent to yield 2-(2-methylphenyl)amine and a carboxylate salt. Subsequent acidification of the reaction mixture will produce 2-(2-methylphenyl)acetic acid. google.com

A study on the synthesis of 4-bromo-2-methylaniline (B145978) utilized the hydrolysis of N-(4-bromo-2-methylphenyl) acetamide, a derivative of this compound. The process involved refluxing the acetamide with concentrated hydrochloric acid in dioxane, followed by neutralization with ammonia (B1221849) to yield the final aniline (B41778) product. google.com

| Hydrolysis Condition | Primary Products |

| Acidic (e.g., HCl) | 2-(2-Methylphenyl)acetic acid, Ammonium salt |

| Basic (e.g., NaOH) | 2-(2-Methylphenyl)acetate, 2-(2-Methylphenyl)amine |

Nucleophilic Substitution Reactions at the Acetamide Moiety

The acetamide functional group in this compound can undergo nucleophilic substitution reactions. While the amide itself is generally a poor leaving group, activation of the carbonyl group can facilitate substitution. For instance, in the presence of a strong acid, the carbonyl oxygen can be protonated, making the carbonyl carbon more susceptible to attack by nucleophiles.

Derivatives of this compound, such as 2-chloro-N-(2-methylphenyl)acetamide, are particularly reactive towards nucleophilic substitution. evitachem.com The presence of the electron-withdrawing chloro group makes the carbonyl carbon more electrophilic and the chlorine atom a good leaving group. This allows for reactions with various nucleophiles like amines and thiols to create a diverse range of substituted derivatives. evitachem.com For example, reaction with 2-mercaptobenzimidazole (B194830) can yield 2-((1H-benzimidazol-2-yl)thio)-N-(2-methylphenyl)acetamide. nih.gov

Oxidation and Reduction Chemistry of Functional Groups

Both the methyl group on the phenyl ring and the acetamide moiety of this compound can be subjected to oxidation and reduction reactions.

Oxidation: The methyl group attached to the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com This transformation would yield 2-acetamidobenzoic acid. The acetamide group itself is generally resistant to oxidation under mild conditions.

Reduction: The amide group of this compound can be reduced to the corresponding amine, 2-(2-methylphenyl)ethanamine. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. Softer reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of amides.

Cyclization and Rearrangement Reactions

The structure of this compound and its derivatives allows for various intramolecular cyclization and rearrangement reactions, often leading to the formation of heterocyclic compounds.

A notable example involves the cyclization of 2-(hydroxyimino)-N-(2-methylphenyl)acetamide. google.com In a one-pot process, this compound undergoes cyclization in a mixture of sulfuric acid and acetic acid, followed by a reaction with sulfur dioxide and chlorine gas, to produce 5-chloro-7-methylindoline-2,3-dione with high regioselectivity and yield. google.com This dione (B5365651) is a key intermediate in the synthesis of some agrochemicals. google.com

Rearrangement reactions are also possible. For instance, the Wolff rearrangement can occur with a diazo ketone derivative of this compound, leading to a ketene (B1206846) intermediate that can be trapped by various nucleophiles. vanderbilt.edu

Strategies for Directed Derivatization and Functional Group Interconversion

The functional groups of this compound provide multiple handles for directed derivatization and functional group interconversions, enabling the synthesis of a wide array of analogs.

Derivatization of the Phenyl Ring: The aromatic ring can undergo electrophilic aromatic substitution reactions. For instance, bromination of N-(2-methylphenyl) acetamide can lead to the formation of N-(4-bromo-2-methylphenyl) acetamide. google.com The acetyl group of the acetamide can be used as a protecting group for the amino functionality during such transformations.

Functional Group Interconversion of the Acetamide: The acetamide group can be converted into other functional groups. As mentioned, hydrolysis yields a carboxylic acid or an amine. google.com Dehydration of the primary amide using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can produce the corresponding nitrile, 2-(2-methylphenyl)acetonitrile. nih.gov

Furthermore, transamidation reactions can be employed to exchange the acetyl group for other acyl groups, providing a route to a variety of N-acyl derivatives. tandfonline.com

| Starting Material | Reagent(s) | Product | Transformation Type |

| This compound | Strong Oxidizing Agent (e.g., KMnO₄) | 2-Acetamidobenzoic acid | Oxidation |

| This compound | LiAlH₄ | 2-(2-Methylphenyl)ethanamine | Reduction |

| 2-(Hydroxyimino)-N-(2-methylphenyl)acetamide | H₂SO₄, Acetic Acid, SO₂, Cl₂ | 5-Chloro-7-methylindoline-2,3-dione | Cyclization/Chlorination |

| N-(2-Methylphenyl)acetamide | Br₂, Acetic Acid | N-(4-Bromo-2-methylphenyl)acetamide | Electrophilic Aromatic Substitution |

| This compound | P₂O₅ or SOCl₂ | 2-(2-Methylphenyl)acetonitrile | Dehydration |

Single Crystal X-Ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline solid. For this compound, these studies have yielded a comprehensive understanding of its solid-state architecture.

The crystallographic analysis of this compound reveals that it crystallizes in the orthorhombic system. researchgate.net The specific space group was determined to be Pbca. researchgate.net A summary of the unit cell parameters and other crystal data, as determined at a temperature of 298 K, is provided in the table below. researchgate.net

| Crystal Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.9608 (10) |

| b (Å) | 12.4784 (17) |

| c (Å) | 15.012 (2) |

| V (ų) | 1678.6 (4) |

| Z | 8 |

| Dx (Mg m⁻³) | 1.181 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature (K) | 298 |

Crystal data for this compound. Data sourced from Gowda et al., 2007. researchgate.net

In the solid state, the molecule is not perfectly planar. The acetamide unit is observed to be slightly twisted with respect to the plane of the 2-methylphenyl substituent. researchgate.net This twisting is a key conformational feature of the molecule.

Furthermore, the conformation of the N—H bond relative to the substituents on the phenyl ring has been characterized. The N—H bond is oriented anti to the ortho-methyl group on the phenyl ring within the crystal structure. researchgate.net This specific orientation influences the steric environment around the amide linkage and dictates the geometry of potential hydrogen bonds.

The single-crystal X-ray diffraction study has enabled the precise determination of bond lengths and angles throughout the this compound molecule. The determined parameters are reported to be slightly different from those of the unsubstituted parent compound, N-phenylacetamide. researchgate.net While the detailed list of all bond lengths and angles is extensive, the analysis confirms that they fall within the normal and expected ranges for similar N-aryl amides.

Intermolecular Interactions and Crystal Packing Motifs

The primary intermolecular interaction governing the crystal packing of this compound is hydrogen bonding. Specifically, classical N—H···O hydrogen bonds are formed between adjacent molecules. In these interactions, the amide hydrogen (N-H) acts as the hydrogen bond donor, while the carbonyl oxygen (C=O) of a neighboring molecule serves as the acceptor. Studies on closely related compounds by the same research group have shown that these N—H···O interactions typically link the molecules into chains. nih.gov For instance, in the crystal structure of 2,2,2-tribromo-N-(2-methylphenyl)acetamide, molecules are packed into columnar chains by such intermolecular N—H···O hydrogen bonds. nih.gov

As of the date of this article, a detailed Hirshfeld surface analysis and the corresponding fingerprint maps for the specific compound this compound have not been reported in the surveyed scientific literature. This type of analysis, which is used to visualize and quantify intermolecular contacts, has been performed on related acetamide derivatives but is not available for the title compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a powerful framework for investigating the electronic structure and properties of molecules like 2-(2-Methylphenyl)acetamide. This quantum mechanical modeling method is employed to understand intrinsic molecular characteristics by calculating the electron density. DFT studies on acetamide (B32628) derivatives commonly utilize hybrid functionals, such as B3LYP, paired with basis sets like 6–311G(d,p), to provide a balance between computational cost and accuracy in results. nih.gov Such calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties discussed in the following sections.

A fundamental step in the computational study of this compound is geometry optimization. This process uses DFT to determine the molecule's most stable three-dimensional arrangement, corresponding to the lowest energy state on the potential energy surface. nih.gov The optimization algorithm adjusts the bond lengths, bond angles, and dihedral angles of the molecule until a true energy minimum is found. This is confirmed when the subsequent vibrational frequency analysis yields no imaginary frequencies. nih.gov

The resulting optimized structure provides a theoretical model of the molecule in the gas phase. Key structural parameters, such as the lengths of the C-C, C-N, and C=O bonds, as well as the angles between them, are determined. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the accuracy of the computational method. imist.ma For instance, in a study on the related compound N-(2-Methylphenyl)acetamide, the acetamide unit was found to be slightly twisted relative to the methylphenyl group. researchgate.net Similarly, studies on N-Methyl-N-(2-methylphenyl)acetamide revealed that the nitrogen atom and the methyl group are nearly coplanar with the benzene (B151609) ring. nih.gov Such analyses for this compound would precisely define the spatial relationship between the o-tolyl group and the acetamide side chain.

The electronic behavior of this compound is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO). iucr.org This gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests that the molecule is more polarizable and prone to chemical reactions. researchgate.net

DFT calculations are a primary tool for computing the energies of the HOMO and LUMO, thereby determining the energy gap. schrodinger.com This information helps in understanding the electronic transitions and optical properties of the molecule. nih.gov

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Its energy level correlates with the ionization potential. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Its energy level correlates with the electron affinity. |

| Energy Gap (ΔE) | The energy difference between the LUMO and HOMO | Indicates the chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. |

Understanding how charge is distributed across the this compound molecule is key to predicting its interactions and reactivity. Several DFT-based methods are used for this purpose.

Mulliken Population Analysis : This method partitions the total electron density among the atoms in the molecule to estimate partial atomic charges. While widely used, it is known that the results can be sensitive to the choice of basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis : NBO analysis provides a more detailed and chemically intuitive picture of charge distribution. It analyzes interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying intramolecular charge transfer and delocalization effects, such as hyperconjugation. This analysis reveals the stability of the molecule arising from these interactions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) : MESP provides a visual representation of the charge distribution. It is a 3D plot of the electrostatic potential mapped onto the molecule's electron density surface. researchgate.net Different colors indicate regions of varying potential:

Red : Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack (e.g., around the carbonyl oxygen).

Blue : Regions of positive potential, electron-poor, indicating sites susceptible to nucleophilic attack (e.g., around the amide hydrogen).

Green : Regions of neutral potential. The MESP map is invaluable for identifying reactive sites and predicting non-covalent interactions like hydrogen bonding. nih.gov

Theoretical vibrational analysis using DFT allows for the prediction and interpretation of the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies is obtained. nih.gov

These calculated frequencies correspond to specific molecular motions, such as the stretching of the C=O bond, bending of the N-H bond, and vibrations of the phenyl ring. The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis, which indicates the contribution of different internal coordinates to each vibration. researchgate.net

It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. researchgate.net A crucial outcome of this analysis is the confirmation of the optimized geometry; a true minimum on the potential energy surface will have no imaginary (negative) frequencies. nih.gov

To pinpoint which atoms in this compound are most likely to participate in a chemical reaction, local reactivity descriptors derived from DFT are used. The Fukui function is one of the most prominent of these descriptors. acs.org It quantifies the change in electron density at a specific point in the molecule when an electron is added or removed.

This allows for the identification of sites susceptible to different types of attack:

Nucleophilic attack (where the molecule accepts an electron)

Electrophilic attack (where the molecule donates an electron)

Radical attack

By analyzing the Fukui functions, one can predict the regioselectivity of reactions involving this compound, providing deeper insight into its chemical behavior beyond what is offered by simple atomic charge models. researchgate.netnih.gov

Computational methods can precisely determine key physical properties of this compound.

Molecular Volume and Surface Area : These parameters define the space occupied by the molecule. The topological polar surface area (TPSA), for instance, is a useful descriptor for predicting transport properties. For this compound, a computed TPSA value is 43.1 Ų. nih.gov Such geometric descriptors are essential for understanding steric hindrance in reactions and for quantitative structure-activity relationship (QSAR) studies.

Ab Initio Calculations (e.g., Hartree-Fock)

Ab initio calculations, which are based on first principles of quantum mechanics without the inclusion of experimental data, are a cornerstone of computational chemistry. The Hartree-Fock (HF) method, a foundational ab initio approach, approximates the many-electron wavefunction as a single Slater determinant. This method is crucial for obtaining initial insights into the electronic structure and geometry of a molecule.

Despite the utility of Hartree-Fock calculations, a specific application of this method to this compound has not been documented in readily available scientific literature. Such a study would provide valuable information about the compound's molecular orbitals and electronic energy.

Time-Dependent Density Functional Theory (TD-DFT) Applications

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the excited-state properties of molecules, such as electronic absorption spectra. It extends the ground-state DFT formalism to describe the response of a system to a time-dependent perturbation, like light.

An investigation of this compound using TD-DFT would elucidate its electronic transitions and could predict its UV-Vis spectrum. However, there are no specific TD-DFT studies reported for this compound in the reviewed literature.

Theoretical Studies of Isomerization Energy Levels and Conformational Analysis

The presence of the methyl group on the phenyl ring and the rotatable bonds in the acetamide side chain suggests that this compound can exist in various conformations. Theoretical conformational analysis is essential for understanding the relative stabilities of these different spatial arrangements and the energy barriers for their interconversion.

Studies on the isomerization energy levels would provide critical data on the thermodynamics of different isomers of this compound. Despite the importance of such analyses for understanding its structure-activity relationships, specific computational studies focusing on the conformational landscape and isomerization energies of this molecule are not available.

Basis Set Superposition Error (BSSE) Corrections in Interaction Energy Calculations

When studying intermolecular interactions, such as dimerization or solvent effects, the choice of basis set in quantum chemical calculations can introduce an artifact known as the Basis Set Superposition Error (BSSE). This error arises from the artificial stabilization of a monomer by the basis functions of another nearby molecule. Correcting for BSSE is crucial for obtaining accurate interaction energies.

While BSSE is a critical consideration in many computational studies, particularly those involving non-covalent interactions, there are no published interaction energy calculations for this compound that would necessitate and detail BSSE corrections.

Applications in Organic Synthesis and Materials Science Research

2-(2-Methylphenyl)acetamide and its Derivatives as Synthetic Intermediates

This compound and its analogues are key building blocks in modern synthetic chemistry. The core structure, featuring a 2-methylphenyl group and an acetamide (B32628) moiety, provides a scaffold that can be readily modified, making these compounds crucial intermediates for a wide range of chemical transformations. nih.gov

The inherent reactivity of this compound and its derivatives makes them ideal starting materials for the synthesis of more intricate organic molecules. The acetamide group can participate in various reactions, including hydrolysis, reduction, and nucleophilic substitution, while the aromatic ring can undergo electrophilic substitution, allowing for extensive functionalization. smolecule.com For instance, derivatives such as 2-cyano-N-(2-methylphenyl)acetamide serve as fundamental building blocks in the construction of complex molecular frameworks.

A notable example is the use of 2-hydroxyimino-N-(2-methylphenyl)acetamide in a one-pot process to manufacture 5-chloro-7-methylindoline-2,3-dione. This dione (B5365651) is a key intermediate in the synthesis of the agrochemical insecticide, chlorantraniliprole (B1668704). google.com The process involves an initial cyclization of the acetamide derivative in a mixture of sulfuric acid and acetic acid, followed by a reaction with sulfur dioxide and chlorine gas to yield the final product with high regioselectivity. google.com

Similarly, N-arylacetamides, a class to which this compound belongs, are significant intermediates in the synthesis of various medicinal and agrochemical compounds. nih.gov The ability to introduce different substituents onto the phenyl ring or the acetamide nitrogen allows for the creation of a diverse library of molecules with varied biological activities.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound derivatives are frequently employed as precursors for the synthesis of a variety of heterocyclic systems.

The presence of functional groups like the cyano group in 2-cyano-N-(2-methylphenyl)acetamide makes it particularly valuable for constructing heterocycles. This derivative can undergo condensation reactions with aldehydes or ketones to form heterocyclic compounds such as imidazoles or pyridines. Azide derivatives, such as 2-azido-N-(4-methylphenyl)acetamide, are also important intermediates for preparing heterocycles like tetrazoles, triazolines, and triazoles. nih.gov

Another example involves the synthesis of benzoxazole (B165842) derivatives. The reaction of a substituted this compound can lead to the formation of complex benzoxazole structures, which are known to possess a wide range of biological activities. researchgate.net The synthesis of novel 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide analogues further demonstrates the utility of this scaffold in creating diverse heterocyclic systems. derpharmachemica.com

The structural framework of this compound is a common feature in many pharmaceutical compounds, making its derivatives valuable intermediates in drug discovery and development. ontosight.ai These intermediates serve as the starting point for the synthesis of more complex active pharmaceutical ingredients (APIs).

As previously mentioned, 2-hydroxyimino-N-(2-methylphenyl)acetamide is a direct precursor to an intermediate for the insecticide chlorantraniliprole. google.com Beyond agrochemicals, derivatives of this compound are explored for their potential in synthesizing therapeutic agents. For example, compounds with similar structures are often used in pharmaceutical research and development. ontosight.ai The core structure has been investigated in the context of enzyme inhibition, with a particular focus on targets relevant to cancer and other diseases.

The versatility of this class of compounds is further highlighted by their use in the synthesis of a range of biologically active molecules, including those with potential analgesic and anti-inflammatory properties. smolecule.com

Table 1: Examples of Pharmaceutical and Agrochemical Intermediates from this compound Derivatives

| Derivative Name | Intermediate Synthesized | Application Area |

| 2-Hydroxyimino-N-(2-methylphenyl)acetamide | 5-Chloro-7-methylindoline-2,3-dione | Agrochemical (Insecticide) google.com |

| 2-Cyano-N-(2-methylphenyl)acetamide | Heterocyclic systems (e.g., imidazoles, pyridines) | Pharmaceutical Chemistry |

| N-(2-methylphenyl)acetamide analogues | N-Arylacetamides for medicinal compounds | Medicinal Chemistry nih.gov |

This compound and its derivatives can participate in a wide array of organic chemical reactions, underscoring their versatility as reagents. The specific reactivity depends on the functional groups present in the derivative.

Common reactions include:

Nucleophilic Substitution: The acetamide group can undergo nucleophilic substitution, allowing for the introduction of various functional groups. smolecule.com

Condensation Reactions: Derivatives like 2-cyano-N-(2-methylphenyl)acetamide readily undergo condensation with carbonyl compounds to form larger, often heterocyclic, structures. cymitquimica.com

Cyclization: As seen in the synthesis of the chlorantraniliprole intermediate, intramolecular reactions can lead to the formation of cyclic compounds. google.comcymitquimica.com

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid and amine, which can be starting points for further synthesis. smolecule.com

Oxidation and Reduction: Functional groups on the derivatives, such as a hydroxyimino group, can be oxidized or reduced to introduce new functionalities like nitroso, nitro, amine, or hydroxylamine (B1172632) groups.

Derivatization Strategies for Tailoring Specific Chemical Properties

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy in organic synthesis. researchgate.net For this compound, this involves introducing or modifying functional groups to fine-tune its chemical behavior for specific applications.

The introduction of different functional groups onto the this compound scaffold can significantly alter the compound's reactivity and selectivity in subsequent chemical reactions. This allows chemists to control the outcome of a synthesis with greater precision.

For example, the presence of an electron-withdrawing cyano group in 2-cyano-N-(2-methylphenyl)acetamide makes the adjacent methylene (B1212753) group more acidic and susceptible to deprotonation, facilitating its participation in condensation reactions. In contrast, a chloro-substituent, as in 2-chloro-N-(2-methylphenyl)acetamide, introduces a good leaving group, making the molecule a useful substrate for nucleophilic substitution reactions. ontosight.ai

The strategic placement of substituents on the phenyl ring can also influence the electronic properties of the entire molecule, affecting the reactivity of the acetamide group through inductive and resonance effects. This principle is fundamental in designing synthetic routes where specific regio- or chemoselectivity is required. The ability to tailor these properties makes this compound and its derivatives powerful tools in the synthesis of complex and functionally diverse molecules. nih.govresearchgate.net

Applications in Materials Science Research

In the field of materials science, the structural features of this compound make it a molecule of interest for creating novel materials with specific functionalities. Its aromatic ring, amide group, and methyl substituent all contribute to its potential for integration into larger, more complex systems.

Exploration in the Development of New Polymers and Coatings

While direct polymerization of this compound is not widely documented, research into structurally similar compounds highlights the potential of this chemical class in polymer science. Derivatives such as N-(5-Hydroxy-2-methylphenyl)acetamide are considered valuable as monomers or building blocks for creating polymers with tailored properties. The presence of functional groups like the acetamide moiety can influence polymerization behavior and the ability to interact with other molecules within a material. This suggests that this compound could serve as a foundational structure for developing new polymers and coatings, where its specific substitutions could be leveraged to fine-tune material characteristics.

Integration into Optically Switchable Alignment Layer Materials

A significant area of exploration for derivatives of this compound is in the development of advanced optical materials, specifically photo-switchable alignment layers for liquid crystal (LC) devices. rochester.edu These layers are critical for applications like optically addressable LC beam shapers. rochester.edu Research has focused on azobenzene (B91143) compounds, which can switch between two shapes (trans and cis isomers) when exposed to light of specific wavelengths, thereby controlling the alignment of liquid crystal molecules. rochester.edufudan.edu.cn

Computational modeling studies have identified a derivative, 2-methoxy-N-(2-methylphenyl) acetamide , as a highly effective terminal group for these azobenzene-based materials. rochester.edurochester.edu In this context, a key performance metric is the energy difference between the trans and cis isomerization states; a smaller energy difference is often desirable for creating bistable materials that can hold their switched state. rochester.edu

Computational studies have shown that adding the 2-methoxy-N-(2-methylphenyl) acetamide group to an azobenzene core can significantly decrease this energy difference. rochester.edu

Table 1: Effect of Terminal Groups on Azobenzene Isomerization Energy

| Terminal Group | Change in trans-cis Energy Difference | Reference |

|---|---|---|

| 2-methoxy-N-(2-methylphenyl) acetamide | Decreased by up to 72% | rochester.edurochester.edu |

| Cyanate ester | Decreased by 16% | rochester.edu |

These findings indicate that terminal groups containing acetamide functionalities are valuable for producing bistable, photo-switchable azobenzenes. rochester.edu The research suggests that the 2-methoxy-N-(2-methylphenyl) acetamide group is particularly effective at producing the small differences in energy levels between the two isomeric states, making it a promising candidate for advanced optical applications. rochester.edu

Exploratory Use in Agricultural Chemistry Research (e.g., as derivatives for herbicides or pesticides)

The acetamide chemical structure is a well-established pharmacophore in the development of agricultural chemicals. Numerous studies and patents describe the synthesis and evaluation of acetamide derivatives for their potential as herbicides and pesticides. While research on the specific herbicidal or pesticidal activity of this compound is not prominent, the broader class of N-aryl acetamides is a fertile ground for such discoveries.

For example, research has shown that chloroacetamide derivatives can be effective antimicrobial agents, with potential applications as herbicides. The synthesis of various 2-chloro-N-alkyl/aryl acetamide derivatives has been undertaken with the specific aim of creating new bioactive agents for agricultural use.

Furthermore, patent literature frequently describes pesticidal mixtures that include compounds with an acetamide linkage. This body of research strongly supports the exploratory use of this compound as a scaffold for creating new derivatives with potential herbicidal or pesticidal properties. Its synthesis serves as a starting point for generating novel candidates for screening in agricultural applications.

Utilization as Research Reagents in Laboratory Investigations

Beyond its specific applications in materials and agricultural science, this compound serves as a fundamental research reagent in various laboratory investigations. It is commercially available from chemical suppliers and is used as a building block or intermediate in organic synthesis.

Researchers utilize this compound to create more complex molecules. For instance, its structure can be modified through reactions like dichlorination to produce compounds such as 2,2-dichloro-N-(2-methylphenyl)acetamide , which has been subject to structural analysis to understand the effects of substituents on N-aromatic amides. The conformation of the N-H bond in relation to the ortho-methyl group in this compound itself has also been a subject of crystallographic study. researchgate.net

Its role as a starting material is evident in the synthesis of various derivatives explored for different biological activities. The compound's straightforward structure and reactive sites make it a versatile reagent for academic and industrial chemical research. researchgate.net

Emerging Research Directions and Future Perspectives in 2 2 Methylphenyl Acetamide Chemistry

Development of Novel and Sustainable Synthetic Pathways

The synthesis of acetamide (B32628) derivatives has traditionally relied on conventional methods. However, the future of 2-(2-methylphenyl)acetamide synthesis lies in the adoption of green and sustainable chemistry principles. unibo.it Emerging research is focused on developing pathways that are more efficient, produce less waste, and utilize environmentally benign reagents and conditions.

Key developing areas include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. researchgate.net The application of microwave technology to the amidation of 2-methylphenylacetic acid or the alkylation of an amine with a suitable 2-methylphenyl derivative could provide a rapid and efficient route to this compound.

Catalyst-Free Reactions in Aqueous Media: A significant goal in green chemistry is the replacement of volatile organic solvents with water. Research into catalyst-free N-acylation reactions in aqueous media for the synthesis of various amides is showing promise. acs.org Adapting such methodologies for this compound would represent a substantial step towards a more sustainable manufacturing process.

Modern Coupling Reactions: Advanced catalytic systems, such as those used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offer powerful methods for C-C and C-N bond formation. mdpi.com Future synthetic strategies could involve the late-stage introduction of the 2-methylphenyl group via a Suzuki coupling reaction with a suitable acetamide precursor, providing a versatile and modular approach. mdpi.com

| Synthetic Approach | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, energy efficiency. researchgate.net | High-throughput synthesis and optimization of reaction conditions. |

| Aqueous Media Synthesis | Environmentally benign, reduced toxicity, simplified workup. acs.org | Development of a truly "green" synthetic pathway. |

| Palladium-Catalyzed Coupling | High functional group tolerance, modularity, access to diverse analogs. mdpi.com | Facile synthesis of derivatives for structure-activity relationship studies. |

Integration of Advanced Characterization Techniques for Comprehensive Structural Elucidation

A thorough understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental to exploring its potential applications. While standard spectroscopic methods are routinely used, the integration of more advanced techniques provides deeper insights into its molecular architecture and behavior.

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions. researchgate.net Although the crystal structure for this compound is not widely reported, analysis of closely related compounds like N-(2-methylphenyl)acetamide reveals detailed information about the conformation of the acetamide unit relative to the phenyl ring and the nature of hydrogen bonding networks. researchgate.net Such studies are crucial for understanding crystal packing and polymorphism.

Multidimensional NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the through-space proximity of atoms, providing valuable information about the preferred conformation of the molecule in solution. researchgate.net This is particularly important for understanding the spatial relationship between the ortho-methyl group and the acetamide side chain.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also utilized for its characterization. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide information about the vibrational modes of the molecule, confirming the presence of key functional groups such as the amide C=O and N-H bonds. nih.gov

| Technique | Information Gained | Relevance for this compound |

| Single-Crystal X-ray Diffraction | Precise 3D structure, bond parameters, intermolecular interactions. researchgate.net | Understanding solid-state properties, polymorphism, and rational crystal engineering. |

| Multidimensional NMR (e.g., NOESY) | Solution-state conformation, spatial proximity of atoms. researchgate.net | Elucidating dynamic behavior and structure in a non-crystalline state. |

| High-Resolution Mass Spectrometry | Exact mass and elemental composition. nih.gov | Unambiguous confirmation of molecular formula. |

| FTIR & Raman Spectroscopy | Functional group identification, vibrational modes. nih.gov | Confirmation of molecular structure and study of hydrogen bonding. |

Synergistic Applications of Computational and Experimental Methodologies for Predictive Design

The convergence of computational chemistry and experimental synthesis is revolutionizing drug discovery and materials science. This synergy allows for the predictive design of novel molecules with desired properties, saving significant time and resources. For this compound, these integrated approaches can guide the development of new derivatives.

Molecular Docking and Dynamics: In silico molecular docking can predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. mdpi.com This was successfully used to understand the urease inhibition mechanism of other acetamide derivatives. mdpi.com Molecular dynamics simulations can further explore the stability of these interactions over time. nih.gov

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular properties, including electronic structure, reactivity indices (e.g., HOMO-LUMO gap), and spectroscopic parameters. mdpi.com These calculations can help predict the non-linear optical (NLO) properties or reactivity of novel this compound analogs before they are synthesized. mdpi.com

ADME/Tox Prediction: Computational tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. mdpi.com By applying these models to virtual libraries of this compound derivatives, researchers can prioritize the synthesis of compounds with more favorable pharmacokinetic and safety profiles.

Deeper Understanding of Structure-Property Relationships for Rational Compound Design

Key areas for systematic modification include:

Substitution on the Phenyl Ring: Introducing various electron-donating or electron-withdrawing groups at different positions on the phenyl ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability.

Modification of the Acetamide Moiety: Altering the amide portion, for instance, by N-alkylation or by replacing the terminal methyl group with other substituents, can influence hydrogen bonding capacity, steric profile, and solubility.

Changes to the Methylene (B1212753) Bridge: Although less common, modifications to the bridging CH₂ group could be explored to alter the molecule's flexibility and orientation.

By synthesizing series of these analogs and evaluating their properties—be it biological activity, solubility, or material characteristics—researchers can build robust SPR models. For example, studies on N-(6-arylbenzo[d]thiazol-2-yl)acetamides demonstrated how different aryl substituents significantly impacted urease inhibition activity, providing clear SAR insights. mdpi.com Applying a similar systematic approach to this compound will be crucial for its rational development.

Exploration of this compound in Advanced Organic Transformations and Mechanistic Studies

Beyond its identity as a final product, this compound holds potential as a versatile intermediate or building block in more complex organic syntheses. The functional groups present—the amide and the aromatic ring—can serve as handles for further chemical transformations.

As a Synthetic Intermediate: N-arylacetamides are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. iucr.orgiucr.org The amide group can be hydrolyzed, reduced, or otherwise transformed, while the aromatic ring is amenable to electrophilic substitution reactions. This positions this compound as a valuable starting material for creating more elaborate molecular architectures.

Participation in Cross-Coupling Reactions: The aromatic ring of this compound, if further functionalized with a halide or boronic acid, could participate in palladium-catalyzed cross-coupling reactions. This would allow it to be incorporated into larger, conjugated systems or linked to other complex fragments. mdpi.com

Mechanistic Probes: The specific steric and electronic environment created by the ortho-methyl group can be used to study the mechanisms of certain reactions. By comparing the reactivity of this compound with its meta- and para-isomers, researchers can gain insights into the influence of steric hindrance and electronic effects on reaction pathways and transition states.

The continued exploration of these emerging research directions will undoubtedly unlock new applications and a more profound understanding of the chemistry of this compound.

Q & A

What are the common synthetic routes for preparing 2-(2-Methylphenyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions. A standard method includes reacting 2-methylaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Optimization involves controlling stoichiometry (1:1.2 molar ratio of aniline to chloroacetyl chloride) and temperature (0–5°C to minimize side reactions). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Essential techniques include:

- NMR : NMR confirms the methylphenyl group (δ 2.3–2.5 ppm for CH) and acetamide protons (δ 6.5–7.5 ppm for NH and aromatic H). NMR identifies carbonyl (δ 168–170 ppm) and aromatic carbons.

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular ion peaks (m/z 163.2 for [M+H]).

- IR Spectroscopy : Stretching vibrations for amide C=O (1650–1680 cm) and N-H (3300 cm) .

How can researchers evaluate the biological activity of this compound, given structural analogs show antimicrobial properties?

Methodologies include:

- In vitro assays : Broth microdilution (MIC against S. aureus or E. coli) and MTT assays (cytotoxicity on cancer cell lines, e.g., HeLa).

- Mechanistic studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial dihydrofolate reductase or tubulin.

- Comparative analysis : Benchmark against analogs like N-(2-methylphenyl)acetamide derivatives with hydroxyimino or nitro groups, which exhibit varied potency due to electronic effects .

What advanced strategies are used to synthesize derivatives of this compound for structure-activity relationship (SAR) studies?

Multi-step protocols are employed:

Functionalization : Introduce substituents (e.g., -NO, -OH) via electrophilic aromatic substitution or Pd-catalyzed cross-coupling.

Heterocyclic integration : Synthesize benzimidazole or thiazole hybrids (e.g., ) to enhance bioactivity.

Optimization : DOE (Design of Experiments) to refine parameters like catalyst loading (5–10% Pd/C) or microwave-assisted reaction times .

How does crystallographic analysis resolve ambiguities in the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SHELX suite) determines bond lengths, angles, and packing motifs. For example, SHELXL refines disorder in methyl groups, while ORTEP-3 visualizes thermal ellipsoids. Key metrics: C-N bond length (~1.34 Å) and dihedral angles between acetamide and phenyl rings (15–25°) .

How should researchers address contradictions in reported biological activities of structurally similar acetamide derivatives?

Approaches include:

- Meta-analysis : Compare datasets from multiple studies (e.g., vs. 6) to identify trends in substituent effects (e.g., electron-withdrawing groups enhancing antimicrobial activity).

- Experimental validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control variables.

- Computational modeling : Use QSAR (Quantitative SAR) to correlate substituent Hammett constants (σ) with bioactivity .

What analytical methods are recommended for detecting degradation products of this compound under stress conditions?

- HPLC-PDA/MS : Monitor hydrolytic degradation (e.g., amide cleavage to 2-methylaniline) using a C18 column (acetonitrile/water gradient).

- Forced degradation studies : Expose the compound to heat (60°C), acid (0.1 M HCl), or UV light, then track by TLC or LC-MS .

How do structural modifications at the phenyl or acetamide group influence the compound’s pharmacokinetic properties?

- Lipophilicity : Adding methyl groups (logP increase) enhances membrane permeability but may reduce solubility.

- Metabolic stability : Electron-donating groups (e.g., -OCH) slow CYP450-mediated oxidation.

- Computational tools : SwissADME predicts bioavailability (%F) and blood-brain barrier penetration .

What methodologies are used to study the redox behavior of this compound in electrochemical applications?

- Cyclic voltammetry : Measure oxidation peaks (e.g., acetamide → nitroso derivatives at +0.8 V vs. Ag/AgCl).

- Controlled potential electrolysis : Isolate and characterize redox products via NMR or FTIR .

How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.